3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
Overview
Description
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyridopyrimidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-ethylpyridine with formamide, followed by cyclization to form the pyridopyrimidinone core. The hydrochloride salt is then obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of advanced equipment and optimized reaction conditions ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidinones such as:
- 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
What sets 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These unique features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h4-6,14H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBRYDAGJRKWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CC=CN2C1=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-48-5 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70381-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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